4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethyl and dimethylsulfamoyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride or similar reagents
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles
Scientific Research Applications
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the dimethylsulfamoyl group contributes to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiazolecarboxamide Derivatives: These compounds share a similar structural framework and are studied for their potential as STING inhibitors.
Trifluoromethyl-Containing Compounds: These compounds are known for their unique chemical properties and are widely used in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C15H15F3N2O3S2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15F3N2O3S2/c1-9-13(25(22,23)20(2)3)8-12(24-9)14(21)19-11-6-4-5-10(7-11)15(16,17)18/h4-8H,1-3H3,(H,19,21) |
InChI Key |
VYCYSNJZIZBKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.